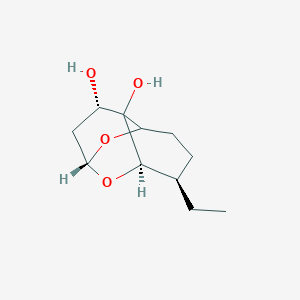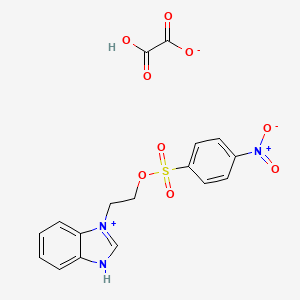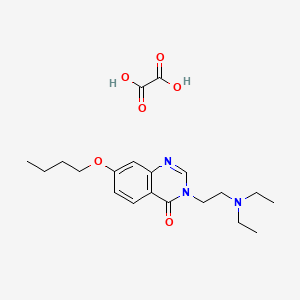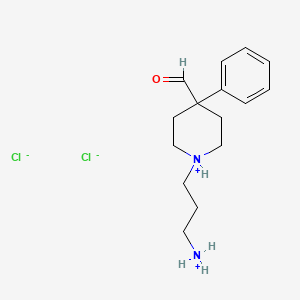
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl-pyridinyl group and a tert-butoxycarbonyl protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Trifluoromethyl-Pyridinyl Group: This step often involves nucleophilic substitution reactions where a trifluoromethyl-pyridine derivative is introduced to the piperazine ring.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl-pyridinyl group can enhance binding affinity and specificity, while the piperazine ring provides a scaffold for further modifications. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active compound.
相似化合物的比较
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperazine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperazine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-4-(2-methylphenyl)piperazine-2-carboxylic acid
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid is unique due to the presence of the trifluoromethyl-pyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding specificity and stability.
属性
分子式 |
C16H20F3N3O4 |
|---|---|
分子量 |
375.34 g/mol |
IUPAC 名称 |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-7-6-21(9-11(22)13(23)24)10-4-5-12(20-8-10)16(17,18)19/h4-5,8,11H,6-7,9H2,1-3H3,(H,23,24)/t11-/m0/s1 |
InChI 键 |
KXAFYYVYZFPVIP-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CN=C(C=C2)C(F)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13734501.png)


